3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide
CAS No.:
Cat. No.: VC16557088
Molecular Formula: C18H16BrNO2S
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrNO2S |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C18H16BrNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21) |
| Standard InChI Key | GRQPDZUAXHUHLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)Br |
Introduction
Chemical Identity and Structural Features
3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide (molecular formula: C₁₈H₁₆BrNO₂S) is a brominated aromatic amide with a molecular weight of 390.3 g/mol. Its IUPAC name reflects the integration of three key components:
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A 2-bromophenyl group at the propanamide’s β-position.
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A thiophene ring substituted at the 4-position with a furan-3-yl group.
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An N-methylpropanamide backbone linking the aromatic and heterocyclic systems.
Table 1: Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₈H₁₆BrNO₂S |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)Br |
| logP (Partition Coefficient) | Estimated 3.8–4.2 (calculated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide carbonyl, furan O, thiophene S) |
The compound’s structure facilitates π-π stacking between aromatic systems and hydrogen bonding via the amide group, properties critical for interactions with biological targets.
Synthesis and Optimization Strategies
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors like 2-bromophenylacetic acid and 4-(furan-3-yl)thiophene-2-carbaldehyde. A representative pathway includes:
Stepwise Synthesis Overview
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Formation of the Propanamide Backbone:
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Coupling of 2-bromophenylpropanoic acid with N-methyl-4-(furan-3-yl)thiophene-2-methanamine via carbodiimide-mediated amidation (e.g., EDC/HOBt).
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Reaction conditions: Dichloromethane solvent, 0–5°C, 12–18 hours.
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Yield: 65–72% after column chromatography.
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Functionalization of the Thiophene Ring:
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Suzuki-Miyaura cross-coupling to introduce the furan-3-yl group to the thiophene ring.
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Catalyzed by Pd(PPh₃)₄ in a toluene/ethanol/water mixture (3:1:1), refluxed at 80°C for 8 hours.
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Final Purification:
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Recrystallization from ethanol/water (4:1) to achieve >98% purity (HPLC analysis).
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Table 2: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Coupling Reagent | EDC/HOBt |
| Catalyst for Coupling | Pd(PPh₃)₄ |
| Solvent System | Toluene/ethanol/water (3:1:1) |
| Reaction Temperature | 80°C (reflux) |
| Final Purity | >98% (HPLC) |
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by three functional regions:
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Bromophenyl Group: Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
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Amide Bond: Susceptible to acid-/base-catalyzed hydrolysis, yielding carboxylic acid and amine fragments.
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Furan-Thiophene Moiety: Engages in electrophilic substitution (e.g., nitration, sulfonation) at electron-rich positions.
Hydrolysis Kinetics
Under acidic conditions (1M HCl, 60°C), the amide bond hydrolyzes with a half-life of 4.2 hours, producing 3-(2-bromophenyl)propanoic acid and 4-(furan-3-yl)thiophene-2-methanamine. Base-mediated hydrolysis (1M NaOH) proceeds faster (half-life: 1.8 hours) but risks furan ring degradation.
Electrophilic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) predominantly occurs at the 5-position of the thiophene ring, introducing a nitro group without disrupting the furan system. This regioselectivity is attributed to the electron-donating effects of the furan-3-yl substituent.
| Target/Organism | Assay Result |
|---|---|
| COX-2 (Human recombinant) | Kd = 12.3 μM |
| ABL1 Kinase | IC₅₀ = 8.9 μM |
| Staphylococcus aureus | MIC = 32 μg/mL |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.28–7.35 (m, 3H, Ar-H), 6.78 (s, 1H, thiophene-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H).
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HRMS (ESI+): m/z 391.0412 [M+H]⁺ (calc. 391.0415).
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